

An In-depth Technical Guide to 1-(1H-indazol-3-yl)ethanone

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Compound of Interest

Compound Name: 1-(1H-indazol-3-yl)ethanone

Cat. No.: B1317080

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **1-(1H-indazol-3-yl)ethanone**, a heterocyclic ketone with emerging interest in medicinal chemistry. This document details its physicochemical characteristics, spectral data, and known biological activities, offering valuable information for researchers in drug discovery and development.

Core Properties and Data

1-(1H-indazol-3-yl)ethanone is a solid, off-white to light yellow compound. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.

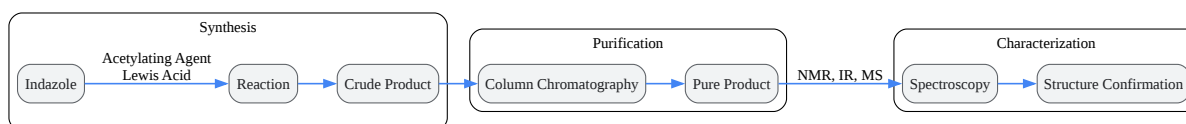
Identifier	Value
CAS Number	4498-72-0[1]
Molecular Formula	C ₉ H ₈ N ₂ O[1]
Molecular Weight	160.17 g/mol [1][2]
IUPAC Name	1-(1H-indazol-3-yl)ethanone[2]
InChI Key	BJEQUPDOOXOTLG-UHFFFAOYSA-N[2]
SMILES	CC(=O)C1=NNC2=CC=CC=C21[1][2]

Physicochemical Property	Value	Notes
Melting Point	182 °C	
Boiling Point	348.8 ± 15.0 °C	Predicted
Density	1.264 ± 0.06 g/cm ³	Predicted
pKa	11.87 ± 0.40	Predicted
Appearance	Off-white to light yellow solid	
Solubility	Data not available	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-(1H-indazol-3-yl)ethanone** is not readily available in the surveyed literature, a general and common method for the preparation of analogous 3-acetylindazoles is through the Friedel-Crafts acylation of the corresponding indazole.[3] This involves the electrophilic substitution of an acetyl group onto the electron-rich C3 position of the indazole ring.[3]

A generalized workflow for such a synthesis and subsequent characterization is presented below.



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A generalized workflow for the synthesis and characterization of **1-(1H-indazol-3-yl)ethanone**.

Experimental Protocols

General Spectroscopic Characterization Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO- d_6 or CDCl_3 . Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. Characteristic peaks for the carbonyl group ($\text{C}=\text{O}$) and N-H stretching would be expected.
- Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, typically with electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

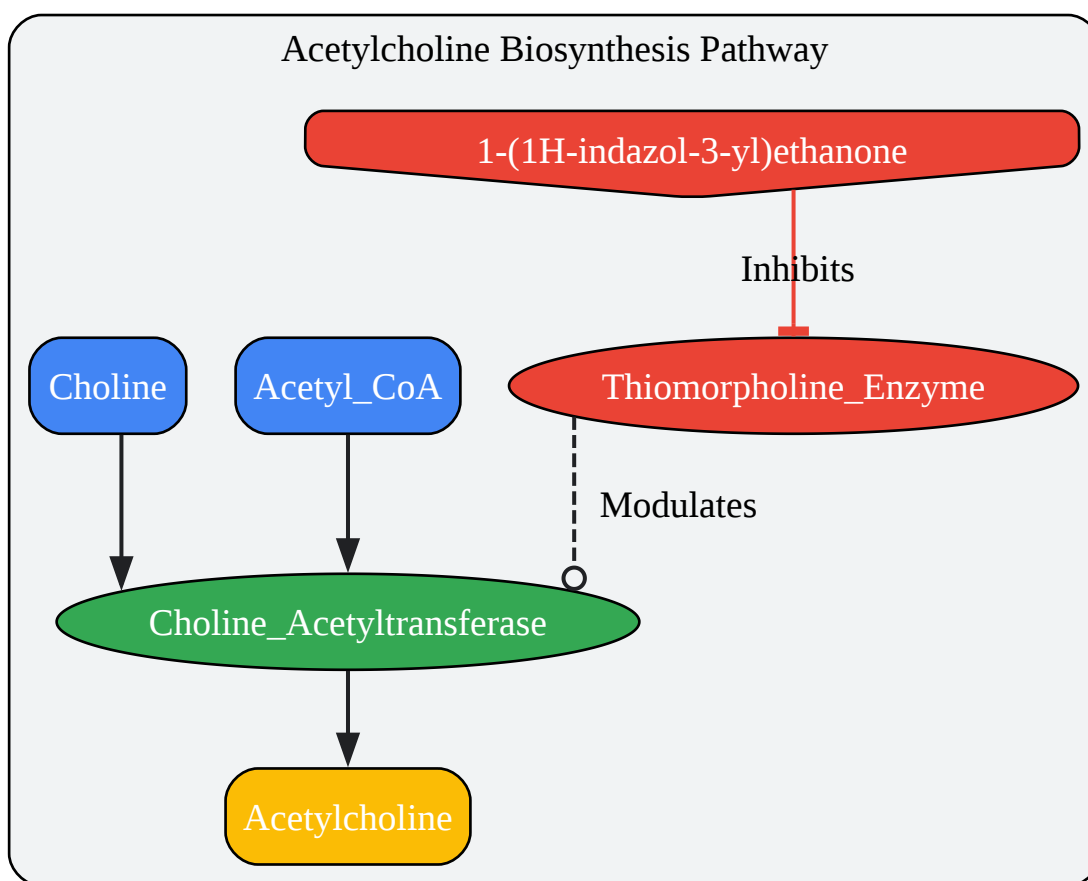
Note: Specific, publicly available spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrum) for **1-(1H-indazol-3-yl)ethanone** could not be located in the reviewed literature. The protocols provided are generalized best practices.

Biological Activity and Signaling Pathways

1-(1H-indazol-3-yl)ethanone has been identified as a compound with potential therapeutic applications. Notably, it has been shown to exhibit an inhibitory effect on the enzyme thiomorpholine.[1] This enzyme is implicated in the biosynthesis of the neurotransmitter acetylcholine, a critical signaling molecule in the nervous system.[1]

Acetylcholine Biosynthesis and Potential Inhibition

Acetylcholine is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase. The precise role of thiomorpholine in this pathway is not well-elucidated in the available literature. However, inhibition of any component of this synthesis pathway would lead to a decrease in acetylcholine levels, which could have significant physiological effects. The potential point of intervention by **1-(1H-indazol-3-yl)ethanone** is illustrated in the following diagram.



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Proposed inhibition of a modulatory enzyme in the acetylcholine biosynthesis pathway.

Due to its activity, **1-(1H-indazol-3-yl)ethanone** is under investigation for its potential use in clinical medication for a range of conditions, including autoimmune diseases, inflammatory diseases, and cancer.[1] The indazole scaffold itself is a well-known privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.

Safety Information

The following hazard statements have been associated with **1-(1H-indazol-3-yl)ethanone**: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

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References

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- 3. benchchem.com [benchchem.com]
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